molecular formula C3H4N2O2 B2524584 (1,2,5-Oxadiazol-3-yl)methanol CAS No. 79552-35-5

(1,2,5-Oxadiazol-3-yl)methanol

Cat. No. B2524584
CAS RN: 79552-35-5
M. Wt: 100.077
InChI Key: MSRVURUJSZOIGM-UHFFFAOYSA-N
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Description

The compound “(1,2,5-Oxadiazol-3-yl)methanol” is a derivative of the 1,2,4-oxadiazole series, which is a class of heterocyclic compounds that have garnered interest due to their potential applications in pharmaceuticals and functional materials. Although the provided papers do not directly discuss “(1,2,5-Oxadiazol-3-yl)methanol,” they do provide insights into the chemistry of related 1,2,4-oxadiazole compounds, which can be extrapolated to understand the properties and reactions of the target compound.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives is well-documented in the literature. For instance, the reaction of trichloromethylarenes with hydrazides of carboxylic acids in methanol or ethanol in the presence of pyridine leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles . Additionally, a catalyst-free reaction involving N-hydroxyamidoximes and ketones or aldehydes in methanol under mild conditions has been shown to yield 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives . These methods highlight the versatility of oxadiazole synthesis and suggest potential pathways for synthesizing “(1,2,5-Oxadiazol-3-yl)methanol.”

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be complex and diverse. Single-crystal X-ray diffraction studies have been used to confirm the structure of such compounds, providing detailed insights into their molecular geometry . Although the specific structure of “(1,2,5-Oxadiazol-3-yl)methanol” is not provided, the techniques and findings from these studies can be applied to determine its molecular structure.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions. For example, 5-alkyl-3-amino-1,2,4-oxadiazoles can undergo ring-photoisomerization to form 2-alkyl-5-amino-1,3,4-oxadiazoles and 3-alkyl-5-amino-1,2,4-oxadiazoles upon irradiation at 254 nm in methanol . Additionally, 5-(N-Methoxy-N-methyl)amino-3-aryl-1,3,4-oxadiazol-2(3H)-ones can participate in a retro-ene reaction in refluxing methanol, leading to the formation of different oxadiazolidin-2-one derivatives . These reactions demonstrate the reactivity of oxadiazole rings and provide a basis for predicting the behavior of “(1,2,5-Oxadiazol-3-yl)methanol” under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be influenced by their substituents and the reaction conditions. The photochemical behavior of 3,5-disubstituted 1,2,4-oxadiazoles in methanol has shown that the nature and position of substituents can affect the outcome of photoisomerization and ring closure reactions . These findings suggest that the properties of “(1,2,5-Oxadiazol-3-yl)methanol” would also be dependent on its specific substituents and the reaction environment.

Scientific Research Applications

Photochemical Behavior in Methanol

Research on 1,2,4-oxadiazole derivatives, closely related to (1,2,5-oxadiazol-3-yl)methanol, reveals their unique photochemical behavior. These compounds undergo photoisomerization to 1,3,4-oxadiazoles or form open chain compounds in methanol, influenced by substituent nature and position (Buscemi, Cicero, Vivona, & Caronna, 1988). Another study demonstrated the ring photoisomerization of 3-amino- or 3-methylamino-5-aryl-1,2,4-oxadiazoles into 1,3,4-oxadiazoles, likely through a 'ring contraction–ring expansion' route (Buscemi, Cicero, Vivona, & Caronna, 1988).

Synthesis of 4-Hydroxy-4H,5H-1,2,4-oxadiazole Derivatives

A catalyst-free reaction of N-hydroxyamidoxime with various ketones or aldehydes in methanol produced 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives in excellent yields. The structure of these products was confirmed through single-crystal X-ray diffraction studies, highlighting a method for synthesizing such heterocyclic compounds (Liu, Zhai, Lian, Li, & Wang, 2015).

Antibacterial Properties of Schiff Base Compounds

Schiff base compounds involving (1,2,5-oxadiazol-3-yl)methanol derivatives were synthesized and showed notable antibacterial activities against gram-positive and gram-negative bacteria. These compounds were active against Staphylococcus aureus and Bacillus cereus, with some demonstrating potent antibacterial activity (Kakanejadifard et al., 2013).

Photochemical Synthesis of Perfluoroalkyl-1,2,4-oxadiazoles

A photochemical methodology was described for synthesizing perfluoroalkyl-1,2,4-oxadiazoles. This involved the irradiation of 3-perfluoroalkanoylamino-4-phenyl-1,2,5-oxadiazoles in methanol, demonstrating a method for preparing 3-amino- and 3-(N-alkylamino)-5-perfluoroalkyl-1,2,4-oxadiazoles (Buscemi, Pace, & Vivona, 2000).

properties

IUPAC Name

1,2,5-oxadiazol-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-3-1-4-7-5-3/h1,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRVURUJSZOIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,5-Oxadiazol-3-yl)methanol

CAS RN

79552-35-5
Record name 1,2,5-oxadiazol-3-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
ML Lolli, C Giordano, DS Pickering… - Journal of medicinal …, 2010 - ACS Publications
In order to investigate the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a carboxylic acid bioisoster at ionotropic glutamate receptors (iGluRs), a series of acidic α-aminocarboxylic acids in …
Number of citations: 30 pubs.acs.org
LA Dutra, L de Almeida, TG Passalacqua… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
A novel series of furoxan (1,2,5-oxadiazole 2-oxide) (compounds 3, 4a and -b, 13a and -b, and 14a to -f) and benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) (compounds 7 and 8a to -…
Number of citations: 53 journals.asm.org
JS Grossert, AC Pippione, D Boschi… - Journal of Mass …, 2015 - Wiley Online Library
A series of 4‐substituted 3‐hydroxyfurazans were subjected to electrospray ionization tandem mass spectrometry. At low collision energy, oxyisocyanate ([O=C=N–O] − , m/z 58) was …
E Gabriele, F Porta, G Facchetti, C Galli, A Gelain… - Arkivoc, 2017 - air.unimi.it
Here we report synthetic methodology affording in the most efficient way the rapid preparation of new dithiolethiones (DTTs) and methanethiosulfonates (MTSs). These were evaluated …
Number of citations: 14 air.unimi.it
E Gabriele - 2017 - air.unimi.it
This PhD thesis is divided in two parts. The former, entitled" Design and synthesis of new derivatives of natural and synthetic systems endowed with anticancer activity, through a …
Number of citations: 1 air.unimi.it

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